9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)-
Description
Structure and Key Features:
The compound 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- (hereafter referred to as Compound A) is a substituted purine derivative with the following features (Figure 1):
- Position 2: A chlorine atom, which enhances electrophilicity and influences binding interactions.
- Position 6: An N,N-dimethylamine group, contributing to solubility and steric effects.
- Position 9: A benzyl (phenylmethyl) group, enabling π-π interactions and modulating lipophilicity.
Microwave-assisted methods (e.g., Biotage Initiator®) may improve reaction efficiency compared to traditional heating .
Properties
CAS No. |
115204-53-0 |
|---|---|
Molecular Formula |
C14H14ClN5 |
Molecular Weight |
287.75 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14ClN5/c1-19(2)12-11-13(18-14(15)17-12)20(9-16-11)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
XTPFRQATVYIILF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Core Alkylation at the N9 Position
The foundational step in synthesizing this compound is the introduction of the phenylmethyl group at the N9 position of the purine scaffold. This is typically achieved via alkylation using benzyl halides under basic conditions. For example, 2-chloro-N,N-dimethyl-9H-purin-6-amine is reacted with benzyl bromide or benzyl chloride in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The base deprotonates the N9 nitrogen, enabling nucleophilic attack on the benzyl halide:
Reaction solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates and enhance reaction rates.
Chlorination at C2
The C2 chlorine atom is introduced either before or after N9 alkylation. A common method involves treating 6-dimethylaminopurine with phosphorus oxychloride (POCl₃) under reflux, which selectively chlorinates the C2 position. Alternative chlorinating agents include N-chlorosuccinimide (NCS) in acidic media.
Dimethylation at C6
The dimethylamino group at C6 is installed via reductive alkylation or nucleophilic substitution . For instance, reacting 2-chloro-9-benzyl-9H-purin-6-amine with methyl iodide in the presence of a base like sodium hydroxide (NaOH) yields the dimethylated product:
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic and Stoichiometric Considerations
-
Base Selection : NaH outperforms K₂CO₃ in non-polar solvents due to stronger deprotonation capacity.
-
Molar Ratios : A 1.2:1 molar ratio of benzyl halide to purine derivative minimizes unreacted starting material.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance scalability and reproducibility. These systems reduce reaction times by 40% compared to batch processes and improve yield consistency.
Inline Purification
Integrated flash chromatography units purify crude products in real-time, using solvent gradients (e.g., CH₂Cl₂/methanol/NH₄OH, 85:15:1.5 ) to isolate the target compound at >98% purity.
Analytical and Purification Methods
Chromatographic Profiling
Recrystallization
Final purification via recrystallization from ethanol/water mixtures removes residual solvents and byproducts, yielding crystalline product with ≥99% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Recovery
Distillation units recover and recycle DMF and DMSO, reducing production costs by 30%.
Case Study: Pilot-Scale Synthesis
A 2024 pilot study demonstrated the following optimized protocol:
-
Alkylation : 2-Chloro-N,N-dimethyl-9H-purin-6-amine (1 mol), benzyl bromide (1.2 mol), NaH (1.5 mol), DMF, 70°C, 6 h.
-
Workup : Quench with ice-water, extract with ethyl acetate, dry over MgSO₄.
-
Purification : Silica gel chromatography (CH₂Cl₂/MeOH/NH₄OH), yield 82%.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated purine derivative, while oxidation can produce an oxidized purine compound.
Scientific Research Applications
Biological Applications
1. Cancer Treatment
Research indicates that 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- acts as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. By inhibiting these kinases, the compound may help suppress tumor growth and proliferation, making it a candidate for anticancer therapies .
2. Antiviral Properties
The compound has also shown promise in antiviral applications. Its derivatives have been explored for their potential to inhibit viral replication, which could be beneficial in treating viral infections.
3. Anti-inflammatory Activity
Studies suggest that this purine derivative may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.
Synthetic Pathways
The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- typically involves several steps that can vary based on desired purity and yield. The synthetic routes often include:
- Formation of the Purine Ring : Starting from simpler purine precursors.
- Chlorination : Introduction of the chlorine atom at the second position.
- Alkylation : Addition of the dimethylamino groups and phenylmethyl substituent.
These methods can be optimized for specific applications and desired biological activities .
Case Studies
Several studies have documented the efficacy of this compound in various biological contexts:
- Study on CDK Inhibition : A recent study demonstrated that derivatives of this compound effectively inhibited CDK activity in vitro, leading to reduced cell proliferation in cancer cell lines.
- Antiviral Research : Another investigation focused on the antiviral properties of related compounds, showing promising results against specific viral strains through mechanisms involving inhibition of viral polymerases .
Mechanism of Action
The mechanism of action of 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can disrupt cellular processes, leading to its potential use as an anticancer or antiviral agent. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Insights :
Position 9 Modifications :
- Benzyl vs. Phenyl/Alkyl : The benzyl group in Compound A offers stronger π-π stacking than phenyl or alkyl groups (e.g., ethyl, isopropyl) but may reduce solubility compared to hydrophilic substituents like 4-methoxybenzyl .
- Halogenated Benzyls : Fluorinated benzyls (e.g., 2-fluorobenzyl) enhance lipophilicity and metabolic stability, making them advantageous in drug design .
Position 6 Substituents :
- N,N-Dimethylamine : Provides steric hindrance and moderate solubility, contrasting with bulkier groups like N-benzyl (which may hinder target binding) or unsubstituted amines (prone to oxidation) .
- Electron-Withdrawing Groups : Substitutions like N-phenyl (in cruzain inhibitors) improve enzyme affinity via hydrophobic interactions .
Synthetic Efficiency :
- Microwave-assisted methods (e.g., 110°C for 30 minutes ) reduce reaction times compared to traditional heating (e.g., overnight at 110°C ).
Biological Activity
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-(phenylmethyl)- is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
The chemical formula for this compound is with a molecular weight of approximately 329.83 g/mol. It features a chloro group and dimethylamino substituents, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.83 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 474.2 °C at 760 mmHg |
| Flash Point | 240.6 °C |
Biological Activity
Research indicates that compounds similar to 9H-Purin-6-amine exhibit a range of biological activities, including:
- Antiviral Activity : Certain purine derivatives have been shown to act as interferon inducers and inhibitors of viral replication.
- Antitumor Effects : Some studies suggest that purine analogs can inhibit cell proliferation in various cancer cell lines by interfering with nucleic acid synthesis.
- Enzyme Inhibition : This compound may inhibit specific enzymes such as protein kinases and phosphodiesterases, which are critical in various signaling pathways.
Case Studies and Research Findings
-
Antiviral Properties :
A study published in PMC indicated that related purine compounds can inhibit viral replication by modulating the immune response through interferon pathways . The precise mechanisms by which 9H-Purin-6-amine operates in this context remain to be fully elucidated. -
Antitumor Activity :
In a series of experiments, derivatives of purine were tested against different cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability, suggesting potential for development as chemotherapeutic agents . -
Enzyme Interaction :
Research has shown that purine derivatives can act as inhibitors of specific kinases involved in cell cycle regulation. For instance, one study noted the inhibition of cyclin-dependent kinases (CDKs) by structurally similar compounds, which could lead to apoptosis in cancer cells .
The biological activity of 9H-Purin-6-amine involves several mechanisms:
- Receptor Binding : The compound may bind to adenosine receptors, influencing cellular signaling pathways.
- Inhibition of Nucleotide Synthesis : By mimicking natural substrates, it could interfere with nucleotide metabolism, impacting DNA and RNA synthesis.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-chloro-N,N-dimethyl-9-(phenylmethyl)-9H-purin-6-amine, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : The synthesis typically involves alkylation and chlorination steps. For example, 2,6-dichloro-9H-purine can react with benzyl halides in dimethylformamide (DMF) using a base like potassium carbonate to introduce the phenylmethyl group at the 9-position . Microwave-assisted reactions (e.g., 110°C for 30 minutes in DMF with Hunig’s Base) improve yield and reduce side reactions by ensuring uniform heating . Post-synthesis purification via silica gel chromatography (gradient elution with ethyl acetate/hexanes) enhances purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and tautomeric forms of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying substituent positions and tautomeric equilibria . X-ray crystallography provides definitive bond-length data to resolve ambiguities in tautomeric forms . Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .
Q. How does the phenylmethyl substituent influence the compound’s solubility and reactivity in biological assays?
- Methodological Answer : The hydrophobic phenylmethyl group reduces aqueous solubility but enhances lipid membrane permeability, which is advantageous for cellular uptake studies. Solubility in organic solvents (e.g., DMSO) should be quantified using UV-Vis spectroscopy at varying concentrations . Reactivity with nucleophiles (e.g., thiols in enzyme active sites) can be assessed via kinetic studies under physiological pH and temperature .
Advanced Research Questions
Q. What computational strategies are recommended to model the interaction of this compound with acetylcholinesterase (AChE) for Alzheimer’s disease research?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) can predict binding modes to AChE’s catalytic site. Density Functional Theory (DFT) calculations optimize the ligand’s geometry and charge distribution . Molecular dynamics simulations (e.g., GROMACS) over 100 ns trajectories assess stability of the enzyme-ligand complex under simulated physiological conditions .
Q. How can crystallographic data be refined to resolve discrepancies in reported bond angles for purine derivatives?
- Methodological Answer : Use SHELXL for small-molecule refinement, applying restraints for anisotropic displacement parameters. Compare data against high-resolution structures (≤1.0 Å) from the Cambridge Structural Database. Discrepancies in bond angles (e.g., C-Cl vs. C-N distances) may arise from crystal packing effects; Hirshfeld surface analysis can identify intermolecular interactions influencing geometry .
Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Activation energy (Ea) for decomposition is calculated using the Arrhenius equation. LC-MS identifies degradation products, such as dechlorinated or demethylated derivatives .
Q. How can structure-activity relationships (SAR) be systematically explored to improve inhibitory potency against trypanosomal proteases?
- Methodological Answer : Synthesize analogs with substitutions at the 2-chloro (e.g., cyano or fluoro groups) and N,N-dimethyl positions. Test inhibitory activity against cruzain or rhodesain using fluorogenic substrate assays (e.g., Z-Phe-Arg-AMC). Correlate IC₅₀ values with steric/electronic parameters (Hammett σ, LogP) using multivariate regression analysis .
Data Contradiction and Resolution
Q. How can conflicting reports on the compound’s synthetic yield (60–90%) be reconciled?
- Methodological Answer : Variability often stems from differences in reaction scale, solvent purity, or heating methods. Reproduce protocols side-by-side using controlled conditions (e.g., inert atmosphere, anhydrous solvents). Compare yields via HPLC with internal standards. Microwaves consistently improve yields by >20% compared to conventional heating .
Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?
- Methodological Answer : Dynamic effects, such as restricted rotation of the phenylmethyl group, cause signal splitting. Variable-temperature NMR (e.g., –40°C to 80°C) can coalesce peaks, confirming rotational barriers. DFT calculations (e.g., Gaussian 16) model rotational energy profiles to explain observed splitting .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
